molecular formula C13H16ClNO B8450353 4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone

4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone

Cat. No.: B8450353
M. Wt: 237.72 g/mol
InChI Key: VASZILLAAVFOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylamino]cyclohexan-1-one

InChI

InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-4,12,15H,5-9H2

InChI Key

VASZILLAAVFOHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.9 g (0.1 Mol) of 4-[N-(4-chlorobenzyl)-amino]-cyclohexanol are suspended in 125 ml of ice water and 32 ml of concentrated sulphuric acid are added. Then 29.4 g (0.1 Mol) of potassium dichromate are added in 2 batches and the mixture is heated for 5 hours at 50° C. It is then cooled, made alkaline with sodium hydroxide solution and extracted with chloroform. After concentration, a yellowish oily liquid is obtained.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
125 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.